4-Hydroxynonenal

Vue d'ensemble

Description

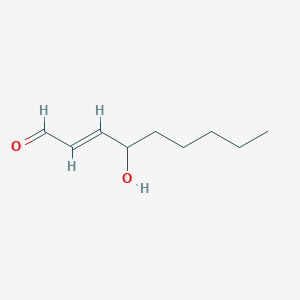

Le 4-hydroxy-2-nonénal est un hydroxyalcénal α,β-insaturé produit par la peroxydation lipidique dans les cellules. C'est une huile incolore que l'on trouve dans tous les tissus animaux et qui est présente en quantités plus élevées lors de stress oxydatif en raison de l'augmentation de la réaction en chaîne de peroxydation lipidique . Ce composé joue un rôle clé dans la transduction du signal cellulaire, affectant diverses voies, des événements du cycle cellulaire à l'adhésion cellulaire .

Applications De Recherche Scientifique

Biomarker for Oxidative Stress

4-HNE is widely recognized as a reliable biomarker for oxidative stress and lipid peroxidation. Its levels can indicate the extent of oxidative damage in various biological systems.

- Clinical Diagnostics : Elevated serum levels of 4-HNE have been implicated in several diseases, including cardiovascular diseases, neurodegenerative disorders, and chronic inflammatory conditions. For instance, a study found that serum 4-HNE levels correlate with the severity and prognosis of community-acquired pneumonia (CAP), suggesting its potential use as an early diagnostic marker .

| Disease Category | Application of 4-HNE |

|---|---|

| Cardiovascular Diseases | Biomarker for endothelial dysfunction |

| Neurodegenerative Disorders | Indicator of neuronal oxidative damage |

| Respiratory Diseases | Prognostic marker in CAP |

Role in Cellular Signaling

4-HNE serves as a signaling molecule that can influence various cellular processes, including apoptosis, proliferation, and inflammation.

- Cell Cycle Regulation : Research indicates that 4-HNE can induce G2/M phase cell cycle arrest in hepatocellular carcinoma cell lines, suggesting its role in cancer biology . This property may be leveraged in developing anticancer strategies by targeting cell cycle regulation pathways.

- Inflammatory Response : The compound has been shown to stimulate TRPA1 channels, which are involved in pain perception and inflammatory responses . This suggests potential applications in pain management and the treatment of inflammatory diseases.

Therapeutic Interventions

Given its involvement in various pathophysiological processes, 4-HNE is being investigated for therapeutic applications.

- Antioxidant Therapy : Co-treatment with antioxidants has demonstrated the ability to mitigate the adverse effects of 4-HNE on oocyte quality during maturation. This finding opens avenues for enhancing reproductive health in older females .

- Drug Development : The reactive nature of 4-HNE allows it to form adducts with proteins, which can be harnessed for drug delivery systems or targeted therapies aimed at specific cellular pathways affected by oxidative stress .

Case Studies and Research Findings

Numerous studies have documented the implications of 4-HNE across different research domains:

- Oxidative Damage in Blood Proteins : A study demonstrated that treatment with 4-HNE increased protein carbonylation and thiobarbituric acid reactive substances (TBARS) levels in blood plasma, indicating oxidative damage . This underscores its potential role as a target for therapeutic interventions aimed at reducing oxidative stress.

- Mitochondrial Dysfunction : Research involving human small airway epithelial cells revealed that exposure to 4-HNE led to significant mitochondrial dysfunction, reduced ATP production, and increased apoptosis markers . These findings suggest that targeting mitochondrial pathways may provide therapeutic benefits in conditions characterized by oxidative stress.

Mécanisme D'action

Target of Action

4-Hydroxynonenal (4-HNE) is a major end-product of peroxidation of membrane arachidonic acid (ARA) . It primarily targets proteins and peptides, forming stable Michael adducts with a hemiacetal structure . The amino acids that react with 4-HNE are cysteine, histidine, and lysine . Among these, cysteine exhibits the highest reactivity, followed by histidine and lysine . It also acts as a reversible inhibitor of c-Jun N-terminal kinase (JNK) .

Mode of Action

4-HNE is considered to be a soft electrophile and is prone to be attacked by nucleophiles, such as thiol or amino groups . This reaction occurs primarily at carbon 3 and secondarily at the carbonyl carbon 1 . The 1,2-Michael addition involves the reaction of a primary amine (Lys) with the α,β-unsaturated carbonyl, resulting in the formation of a Schiff base at acidic pH . This step is reversible .

Biochemical Pathways

4-HNE is generated in the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids, and of their 15-lipoxygenase metabolites . It has been hypothesized to play a key role in cell signal transduction, in a variety of pathways from cell cycle events to cellular adhesion .

Pharmacokinetics

The intracellular concentrations of 4-HNE are regulated through a coordinated action of GSTs (GSTA4-4 and hGST5.8), which conjugate 4-HNE to GSH to form the conjugate, GS-HNE . This process is experimental and the keywords may be updated as the learning algorithm improves .

Result of Action

4-HNE has been implicated in the tissue damage, dysfunction, injury associated with aging and other pathological states such as cancer, Alzheimer, diabetes, cardiovascular and inflammatory complications . It also inhibits proliferation and induces differentiation of HL-60 human leukemic cells .

Action Environment

4-HNE is found throughout animal tissues, and in higher quantities during oxidative stress due to the increase in the lipid peroxidation chain reaction, due to the increase in stress events . The biological activity of HNE depends on its intracellular concentration, which can differentially modulate cell death, growth, and differentiation .

Analyse Biochimique

Biochemical Properties

4-Hydroxy-2-nonenal plays a key role in biochemical reactions. It can attach to proteins via a Michael addition reaction, which can target cysteine, histidine, or lysine, or through the formation of a Schiff base, which can target arginine or lysine . The lysine adduct has been referred to as an “oxidation-specific epitope” and a lipid oxidation "degradation product" .

Cellular Effects

4-Hydroxy-2-nonenal has been hypothesized to play a key role in cell signal transduction, in a variety of pathways from cell cycle events to cellular adhesion . It is considered as an important mediator of cellular signaling processes and a second messenger of reactive oxygen species .

Molecular Mechanism

4-Hydroxy-2-nonenal functions as a signaling molecule and toxic product and acts mainly by forming covalent adducts with nucleophilic functional groups in proteins, nucleic acids, and lipids . It binds to recombinant human Dicer through an intermolecular interaction that disrupts both activity and stability of Dicer in a concentration- and time-dependent manner .

Temporal Effects in Laboratory Settings

In the perfused rat kidney, more than 80% of the infused 4-Hydroxy-2-nonenal was metabolized within the first 3 minutes . Glutathione-4-Hydroxy-2-nonenal conjugate, the corresponding alcohol 1,4-dihydroxynonene, 4-Hydroxy-2-nonenal-mercapturic acid conjugate, 4-hydroxynonenoic acid, tricarboxylic acid (TCA)-cycle metabolites, and water were identified as primary and secondary metabolic products .

Dosage Effects in Animal Models

The total capacity of rat kidney to metabolize 4-Hydroxy-2-nonenal is about 160-190 nmol/g wet wt/min . Decreasing cardiac 4-Hydroxy-2-nonenal levels through pharmacological ALDH2 activation is sufficient to re-establish Dicer activity and miRNA biogenesis .

Metabolic Pathways

4-Hydroxy-2-nonenal is generated in the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids, and of their 15-lipoxygenase metabolites . Other oxygenated α,β-unsaturated aldehydes are also generated in the same process, which can also come from omega-3 fatty acids .

Transport and Distribution

4-Hydroxy-2-nonenal is found throughout animal tissues, and in higher quantities during oxidative stress due to the increase in the lipid peroxidation chain reaction . It is considered to be soft electrophiles and is prone to be attacked by nucleophiles, such as thiol or amino groups .

Subcellular Localization

4-Hydroxy-2-nonenal is a major end-product of peroxidation of membrane arachidonic acid (ARA) . It is generated by the oxidative modification of low-density lipoprotein through the direct addition of carbonyl groups from 4-Hydroxy-2-nonenal onto lysine .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le 4-hydroxy-2-nonénal peut être synthétisé à partir du diméthylacétal correspondant (diméthylacétal de 4-hydroxy-2-nonénal) en utilisant une approche conventionnelle avec des modifications du protocole expérimental et des améliorations de la purification du produit final . Une autre méthode implique une synthèse monotope à partir des (2E,4E)-2,4-alkadiénals correspondants par réduction-oxydation avec de l'oxygène moléculaire et du triéthylsilane en présence de porphyrine de cobalt (II) comme catalyseur, suivie d'un traitement avec du triméthylphosphite .

Méthodes de production industrielle

Les méthodes de production industrielle du 4-hydroxy-2-nonénal ne sont pas bien documentées dans la littérature. Les voies de synthèse mentionnées ci-dessus peuvent être adaptées à une production à plus grande échelle avec des modifications appropriées des conditions réactionnelles et des processus de purification.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-hydroxy-2-nonénal subit diverses réactions chimiques, notamment :

Oxydation : Le groupe carbonyle peut être oxydé pour former des acides carboxyliques.

Réduction : La double liaison et le groupe carbonyle peuvent être réduits pour former des alcools.

Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels.

Addition de Michael : Le composé peut former des adduits avec des nucléophiles tels que la cystéine, l'histidine ou la lysine par une réaction d'addition de Michael.

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent :

Agents oxydants : Permanganate de potassium, trioxyde de chrome.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Nucléophiles : Amines, thiols.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des acides carboxyliques, des alcools et divers adduits avec des nucléophiles .

4. Applications de la recherche scientifique

Le 4-hydroxy-2-nonénal a de nombreuses applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le 4-hydroxy-2-nonénal exerce ses effets par plusieurs mécanismes :

Addition de Michael : Forme des adduits covalents avec des groupes fonctionnels nucléophiles dans les protéines, les acides nucléiques et les lipides.

Transduction du signal : Affecte diverses voies de signalisation, notamment celles impliquées dans la régulation du cycle cellulaire, l'apoptose et l'inflammation.

Stress oxydatif : Agit comme un biomarqueur du stress oxydatif et est impliqué dans les effets physiopathologiques associés au stress oxydatif.

Comparaison Avec Des Composés Similaires

Le 4-hydroxy-2-nonénal est unique parmi les produits de peroxydation lipidique en raison de sa grande réactivité et de sa capacité à former des adduits covalents avec diverses biomolécules. Les composés similaires comprennent :

Malondialdéhyde : Un autre produit de peroxydation lipidique, mais moins réactif que le 4-hydroxy-2-nonénal.

4-hydroxy-2-hexénal : Un analogue à chaîne plus courte avec une réactivité similaire.

4-oxo-trans-2-nonénal : Une forme oxydée du 4-hydroxy-2-nonénal avec une réactivité différente.

Ces composés partagent certaines propriétés chimiques, mais diffèrent en termes de réactivité et d'effets biologiques, ce qui fait du 4-hydroxy-2-nonénal un composé particulièrement important pour l'étude de la peroxydation lipidique et de ses conséquences.

Activité Biologique

4-Hydroxynonenal (4-HNE) is a highly reactive aldehyde produced as a byproduct of lipid peroxidation, primarily derived from the oxidation of polyunsaturated fatty acids. It plays a significant role in various biological processes and pathophysiological conditions. This article delves into the biological activity of 4-HNE, highlighting its implications in oxidative stress, cellular signaling, and disease mechanisms.

4-HNE exerts its biological effects through several mechanisms:

- Oxidative Stress : 4-HNE is recognized as a marker of oxidative stress, contributing to cellular damage by modifying proteins, lipids, and DNA. It can induce oxidative stress in non-neural cells, amplifying lipid peroxidation processes .

- Cell Signaling : It acts as a signaling molecule influencing various pathways, including the mitogen-activated protein kinase (MAPK) pathway and nuclear factor kappa B (NF-κB) activation. These pathways are crucial for regulating cell proliferation, inflammation, and apoptosis .

- Protein Modification : 4-HNE can covalently modify proteins through Michael addition, leading to altered protein function and cellular responses. This modification is implicated in the pathogenesis of neurodegenerative diseases and other conditions .

1. Respiratory Diseases

Recent studies have highlighted the role of serum 4-HNE in community-acquired pneumonia (CAP). A cohort study involving 239 patients demonstrated that elevated serum levels of 4-HNE correlate positively with the severity of CAP and poor prognostic outcomes. Specifically:

- Patients with higher serum 4-HNE levels were at increased risk for mechanical ventilation and mortality during hospitalization.

- Serum 4-HNE levels were significantly associated with established CAP severity scores such as CURB-65 and APACHE II .

Table 1: Correlation of Serum 4-HNE with CAP Severity Scores

| Severity Score | Tertile 1 (Low) | Tertile 2 (Medium) | Tertile 3 (High) |

|---|---|---|---|

| CURB-65 | <680.2 pg/ml | 680.2–1,483.4 pg/ml | >1,483.4 pg/ml |

| CRB-65 | <680.2 pg/ml | 680.2–1,483.4 pg/ml | >1,483.4 pg/ml |

| APACHE II | <680.2 pg/ml | 680.2–1,483.4 pg/ml | >1,483.4 pg/ml |

2. Neurodegenerative Diseases

In neurodegenerative contexts such as Alzheimer’s disease, elevated levels of 4-HNE have been implicated in neuronal damage and cognitive decline. The compound's ability to modify neuronal proteins contributes to amyloid plaque formation and tau pathology .

3. Reproductive Health

Research indicates that exposure to elevated levels of 4-HNE adversely affects oocyte quality, particularly in aged females. Studies show that increased oxidative stress from 4-HNE leads to meiotic abnormalities and reduced fertilization rates in oocytes .

Table 2: Effects of 4-HNE on Oocyte Quality

| Treatment Concentration | Polar Body Extrusion Rate (%) |

|---|---|

| Control | 84-85 |

| H₂O₂ (35 µM) | ~50 |

| 4-HNE (20 µM) | ~50 |

Case Studies

Case Study: Community-Acquired Pneumonia

A prospective cohort study evaluated serum levels of 4-HNE in patients with CAP and found significant correlations between elevated levels and clinical outcomes such as the need for intensive care or mechanical support .

Case Study: Oocyte Maturation

In another study involving oocytes from aged mice, treatment with H₂O₂ and subsequent exposure to 4-HNE resulted in decreased meiotic completion rates and increased spindle abnormalities, highlighting the detrimental effects of oxidative stress on reproductive health .

Propriétés

IUPAC Name |

(E)-4-hydroxynon-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJFIQYAHPMBBX-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040395 | |

| Record name | (2E)-4-Hydroxy-2-nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxynonenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75899-68-2, 29343-52-0, 128946-65-6 | |

| Record name | 4-Hydroxynonenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75899-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029343520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075899682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Hydroxy-2-nonenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128946656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-Hydroxy-2-nonenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-2-NONENAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1CVM13F96 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxynonenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004362 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.